molecular formula C20H13F3N2O2 B2448530 3-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-dihydro-2H-indol-2-one CAS No. 1164474-98-9

3-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B2448530
CAS No.: 1164474-98-9
M. Wt: 370.331
InChI Key: DSKGLNGWHMOQJN-SFQUDFHCSA-N
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Description

The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. Indole derivatives have a wide range of applications in the pharmaceutical industry and are part of many natural and synthetic products .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-donating and withdrawing effects of the trifluoromethoxy phenyl group and the indole moiety. The exact reactions would depend on the conditions and reagents used .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethoxy group is highly electronegative, which could influence the compound’s polarity, solubility, and stability .

Scientific Research Applications

Cascade Recyclization and Structural Analysis

A study by Silaichev, Aliev, and Maslivets (2009) explored the cascade recyclization of isopropyl 2-(1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates with cyclic enamines. This led to the formation of tetraones, with the structure of one compound confirmed by X-ray analysis, showcasing the complexity and versatility of such compounds in chemical synthesis (Silaichev, Aliev, & Maslivets, 2009).

Antimicrobial Applications

Thadhaney, Sain, Pemawat, and Talesara (2010) synthesized and evaluated the antimicrobial properties of Ethoxyphthalimide Derivatized Spiro[indole‐3,5′‐[1,3]thiazolo[4,5‐c]isoxazol]‐2(1H)‐ones. Their research indicates the potential use of such compounds in battling microbial infections (Thadhaney, Sain, Pemawat, & Talesara, 2010).

Structural Characterization in Kinase Inhibitors

Spencer et al. (2010) detailed the solid-state structures of seven substituted 3-methylidene-1H-indol-2(3H)-one derivatives through single-crystal X-ray diffraction. Their findings offer insights into the structural characterization of compounds related to kinase inhibitors, highlighting their importance in pharmaceutical research (Spencer et al., 2010).

Fluorinated Derivatives for Drug Synthesis

Kuznecovs et al. (2020) discussed the synthesis of a fluorinated derivative of Sigma-1 Receptor Modulator E1R. This study underscores the role of such compounds in the development of new drugs, especially in the realm of nervous system treatments (Kuznecovs et al., 2020).

Development of Analytical Tools

Zamani, Rajabzadeh, and Ganjali (2007) developed a novel ytterbium(III) PVC membrane electrode using a related compound as an ionophore. This electrode demonstrated exceptional selectivity and sensitivity, highlighting the application of these compounds in analytical chemistry for ion detection (Zamani, Rajabzadeh, & Ganjali, 2007).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many indole derivatives interact with various enzymes and receptors in the body .

Safety and Hazards

As with any compound, the safety and hazards would depend on various factors, including its reactivity, toxicity, and handling procedures. Proper safety measures should be taken when handling this compound .

Future Directions

Future research could explore the potential applications of this compound, particularly in the pharmaceutical industry. Given the wide range of biological activities exhibited by indole derivatives, this compound could have potential therapeutic uses .

Properties

IUPAC Name

(3E)-3-[[1-[4-(trifluoromethoxy)phenyl]pyrrol-2-yl]methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N2O2/c21-20(22,23)27-15-9-7-13(8-10-15)25-11-3-4-14(25)12-17-16-5-1-2-6-18(16)24-19(17)26/h1-12H,(H,24,26)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKGLNGWHMOQJN-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=CN3C4=CC=C(C=C4)OC(F)(F)F)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C\C3=CC=CN3C4=CC=C(C=C4)OC(F)(F)F)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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